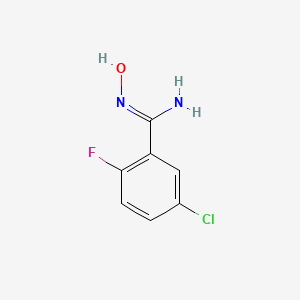

5-Chloro-2-fluoro-N-hydroxy-benzamidine

Description

5-Chloro-2-fluoro-N-hydroxy-benzamidine is a substituted benzamidine derivative characterized by a chloro group at position 5, a fluoro group at position 2, and an N-hydroxyamidine functional group. Benzamidines are known for their role as protease inhibitors (e.g., trypsin-like enzymes) due to their ability to mimic arginine residues.

Properties

IUPAC Name |

5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCNKCZOHIVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine typically involves:

Step 1: Preparation of substituted benzoic acid or ester intermediates

Starting from 5-chloro-2-fluorobenzoic acid or its methyl ester, the aromatic ring is functionalized to introduce the amidine group.Step 2: Conversion to benzamidine intermediate

This usually involves transforming the ester or acid chloride into an amidine via aminolysis or related methods.Step 3: Introduction of the N-hydroxy group

The amidine is then hydroxylated to form the N-hydroxy-benzamidine.

Detailed Preparation Routes

Preparation of Substituted Benzamides and Benzamidines

While direct literature on 5-Chloro-2-fluoro-N-hydroxy-benzamidine is scarce, closely related compounds such as 5-chloro-2-methoxybenzamides have been synthesized via the following method, which can be adapted for the fluoro derivative:

Methylation and Esterification :

5-Chlorosalicylic acid is methylated using dimethyl sulfate under alkaline conditions in acetone to form methyl 5-chloro-2-methoxybenzoate with yields around 66-95% depending on conditions (anhydrous vs aqueous).Conversion to Acid Chloride :

The methyl ester is converted to the corresponding acid chloride by refluxing with thionyl chloride, yielding 5-chloro-2-methoxybenzoyl chloride (~72%).Aminolysis to Benzamide :

The acid chloride is reacted with an amine (e.g., phenethylamine) in benzene to yield the benzamide intermediate with high yields (~90%).Chlorosulfonation and Further Functionalization :

The benzamide can be chlorosulfonated and aminolyzed to introduce sulfonamide groups if needed, but for amidine synthesis, further conversion steps are required.

Synthesis of Benzamidine Derivatives

Benzamidine derivatives are often synthesized by condensation of aromatic nitriles or esters with ammonia or amines under controlled conditions.

For N-hydroxybenzamidine derivatives, hydroxylamine is introduced typically by reaction of the amidine intermediate with hydroxylamine hydrochloride or related reagents under mild conditions.

An example synthetic scheme reported for benzamidine derivatives involves condensation of aromatic acids or esters with amidine precursors under reflux in phosphoryl chloride, followed by purification through recrystallization in methanol.

Representative Synthetic Procedure for Related Benzamidine Derivatives

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Chlorosalicylic acid + Dimethyl sulfate + NaOH in acetone, reflux 45 min | Methylation to methyl 5-chloro-2-methoxybenzoate | 66-95 | Anhydrous conditions favor direct methylation |

| 2 | Methyl ester + Thionyl chloride, reflux 1 h | Conversion to acid chloride | ~72 | Removal of excess thionyl chloride under reduced pressure |

| 3 | Acid chloride + Amine (e.g., phenethylamine) in benzene, stirring at low temp | Formation of benzamide intermediate | ~90 | Phenethylamine hydrochloride precipitates out |

| 4 | Benzamide + Hydroxylamine reagent (e.g., hydroxylamine hydrochloride) under mild conditions | Formation of N-hydroxybenzamidine | Variable | Requires careful pH control to avoid side reactions |

Notes on Reaction Conditions and Purification

Anhydrous Conditions:

Maintaining anhydrous conditions during methylation and amidation steps improves yield and purity by minimizing hydrolysis side reactions.Reflux Times and Temperatures:

Reflux durations typically range from 1 to 8 hours depending on the step; for example, amidine formation in phosphoryl chloride requires extended reflux (~8 h).Purification:

Recrystallization from methanol or glacial acetic acid with activated charcoal is standard to achieve high purity.Characterization:

Synthesized compounds are characterized by NMR, FTIR, and mass spectrometry to confirm structure and purity.

Research Findings and Analytical Data

Yields:

Overall yields for the multi-step synthesis can range between 45% to 90% depending on the specific step and conditions used.Spectroscopic Confirmation:

NMR and FTIR spectra confirm the presence of characteristic amidine and hydroxylamine functional groups, as well as aromatic substitution patterns.Biological Relevance:

Benzamidine derivatives, including N-hydroxy variants, are studied for their inhibitory activity against bacterial enzymes, highlighting the importance of precise synthetic control.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Reagents | Conditions | Yield (%) | Purpose |

|---|---|---|---|---|

| Methyl 5-chloro-2-methoxybenzoate | 5-Chlorosalicylic acid, dimethyl sulfate, NaOH, acetone | Reflux 45 min | 66-95 | Ester intermediate |

| 5-Chloro-2-methoxybenzoyl chloride | Thionyl chloride | Reflux 1 h | ~72 | Acid chloride for amidation |

| N-Phenethyl-5-chloro-2-methoxybenzamide | Phenethylamine, benzene | Stirring at -10°C | ~90 | Benzamide intermediate |

| 5-Chloro-2-fluoro-N-hydroxy-benzamidine | Hydroxylamine reagent | Mild conditions | Variable | Target amidine with N-hydroxy group |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring toward nucleophilic substitution. The para-chloro group is particularly susceptible to displacement due to its position relative to the electron-deficient benzamidine core.

Mechanistic Notes :

-

The chloro group undergoes SNAr with strong nucleophiles (e.g., amides) in polar aprotic solvents .

-

Fluorine substitution is less favorable due to its stronger C–F bond and smaller atomic radius .

Redox Reactions Involving the N-Hydroxy Group

The N-hydroxy moiety participates in oxidation-reduction equilibria, enabling diverse transformations:

Oxidation Pathways

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| Zn/HCl | EtOH, reflux | 5-Chloro-2-fluoro-benzamidine |

| H₂/Pd-C | MeOH, 25°C | 5-Chloro-2-fluoro-benzylamine |

Key Insight : The N-hydroxy group acts as a masked amine, allowing controlled deoxygenation to access primary amidines or amines .

Metal-Catalyzed Cross-Couplings

The chloro substituent enables participation in palladium- or nickel-mediated couplings:

| Reaction Type | Catalytic System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Amines | N-aryl amidines |

Example :

-

Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-2-fluoro-N-hydroxy-benzamidine (92% isolated yield) .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles:

| Conditions | Product | Driving Force |

|---|---|---|

| PCl₅, toluene | Benzo[d] oxadiazine | Elimination of HCl |

| CuI, K₂CO₃ | Quinazolin-4(3H)-one | Lactamization |

Notable Application : Oxadiazine derivatives exhibit antimicrobial activity in preliminary assays .

Electrophilic Functionalization

The electron-rich amidine group directs electrophiles to meta/para positions:

| Electrophile | Position | Product |

|---|---|---|

| Br₂ (1 eq) | C-4 | 4-Bromo-5-chloro-2-fluoro-N-hydroxy-benzamidine |

| Ac₂O/H₂SO₄ | N-Acetylation | O-Acetylated amidine |

Limitation : Over-acetylation occurs at high reagent concentrations, requiring stoichiometric control .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

-

Basic conditions (pH > 10) : Deprotonation of the N-hydroxy group forms a resonance-stabilized anion.

-

Acidic conditions (pH < 4) : Protonation at the amidine nitrogen generates a dicationic species.

Solubility Profile :

-

Water: 1.2 mg/mL (pH 7)

-

DMSO: >50 mg/mL

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for developing inhibitors targeting specific enzymes involved in disease mechanisms. Notably, it has been explored for its potential in treating conditions associated with serine proteases, such as cancer and inflammatory diseases .

Biochemical Research

In biochemical studies, 5-Chloro-2-fluoro-N-hydroxy-benzamidine is utilized to investigate protein interactions and enzyme mechanisms. Researchers employ it to elucidate complex biological processes and identify therapeutic targets. Its effectiveness as a competitive inhibitor makes it suitable for studying protease activity in various biological assays .

Diagnostic Applications

The compound's unique properties allow it to be used in the development of reagents for diagnostic tests. These tests can detect specific biomarkers associated with diseases, enhancing the accuracy of clinical diagnostics .

Material Science Applications

In material science, 5-Chloro-2-fluoro-N-hydroxy-benzamidine is being explored for its potential in creating novel materials, including polymers and coatings. The incorporation of fluorinated compounds can improve the performance characteristics of materials, such as their chemical resistance and durability .

Agricultural Chemistry Applications

The compound is also under investigation for its role in agricultural chemistry, particularly in the development of safer and more effective agrochemicals. Its properties may contribute to creating pest control agents that are less harmful to non-target organisms while maintaining efficacy against pests .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group in the amidine moiety allows for hydrogen bonding with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on N-(5-chloro-2-hydroxyphenyl)-3-fluorobenzamide (C₁₃H₉ClFNO₂, MW: 265.67) , which shares partial structural similarities with 5-Chloro-2-fluoro-N-hydroxy-benzamidine but differs critically in backbone and functional groups.

Key Structural Differences:

Implications of Structural Variations:

Reactivity: The N-hydroxyamidine group in the target compound may enhance metal-chelating or redox activity compared to the amide group in the reference compound.

Bioactivity :

- Benzamidines often exhibit stronger basicity and protease inhibition than benzamides, which are typically neutral or weakly acidic.

- The chloro and fluoro substituents in both compounds may improve metabolic stability or target binding specificity.

Solubility :

- The hydroxyphenyl group in the reference compound likely enhances aqueous solubility compared to the N-hydroxyamidine group, which may be more polar but less stable in solution.

Biological Activity

5-Chloro-2-fluoro-N-hydroxy-benzamidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₇H₆ClFN₂O

- Molecular Weight : Approximately 172.59 g/mol

The presence of a hydroxyl group (-OH) at the nitrogen atom enhances its reactivity, making it an important subject in drug development and medicinal chemistry .

5-Chloro-2-fluoro-N-hydroxy-benzamidine primarily acts as an enzyme inhibitor, particularly targeting serine proteases such as factor Xa, which plays a critical role in the coagulation cascade. The mechanism involves:

- Hydrogen Bonding : The hydroxy group allows for hydrogen bonding with active sites of enzymes, leading to inhibition of their activity .

- Enzyme Interaction : The compound's structural modifications influence its binding affinity and selectivity towards target enzymes, which is essential for optimizing its therapeutic efficacy .

Biological Activities

The following table summarizes the key biological activities associated with 5-Chloro-2-fluoro-N-hydroxy-benzamidine:

Case Studies and Research Findings

Several studies have highlighted the biological significance of 5-Chloro-2-fluoro-N-hydroxy-benzamidine:

- Antithrombotic Efficacy : A study demonstrated that this compound effectively inhibits factor Xa in vitro, showcasing its potential as a therapeutic agent for thromboembolic diseases .

- Inhibition of Cancer Cell Proliferation : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines by disrupting protease activity essential for tumor growth .

- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that alterations in the benzamidine core significantly affect biological potency, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-N-hydroxy-benzamidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, using thionyl chloride (SOCl₂) as a chlorinating agent in dichloromethane at 50°C for 1–12 hours yields intermediate acyl chlorides, which can be further functionalized . Key factors include solvent polarity (e.g., benzene vs. dichloromethane), reaction time (4–12 hours), and temperature (0–50°C). Optimization requires monitoring by TLC and isolating intermediates via distillation or filtration .

Q. How can structural integrity and purity be confirmed for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : To verify substitution patterns (e.g., chloro and fluoro groups) and hydroxyamidine functionality .

- HPLC-MS : To assess purity (>95%) and detect trace impurities .

- IR Spectroscopy : To identify characteristic N–O and N–H stretches (e.g., 3200–3400 cm⁻¹ for hydroxyamidine) .

Q. What safety protocols are critical when handling 5-Chloro-2-fluoro-N-hydroxy-benzamidine?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (S24/25) .

- Store in a cool, dry place (13–25°C) under inert gas to prevent decomposition .

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 5-Chloro-2-fluoro-N-hydroxy-benzamidine derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to target proteins (e.g., enzymes or receptors). For example:

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with fluoro/chloro substituents) .

- QSAR Analysis : Corrogate electronic parameters (Hammett σ) with activity data to design derivatives with enhanced potency .

Q. What strategies resolve contradictory data in reaction yields during scale-up?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables:

- Factor Screening : Test temperature (20–60°C), solvent (polar aprotic vs. nonpolar), and stoichiometry (1:1 to 1:2.5).

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology .

- Scale-Up Validation : Compare lab-scale (1–10 g) vs. pilot-scale (100 g) yields to assess reproducibility .

Q. How does substituent positioning affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Synthesize analogs (e.g., 5-chloro-2-methoxy or 5-fluoro-2-nitro derivatives) and compare reactivity in Suzuki-Miyaura couplings:

- Kinetic Studies : Monitor reaction progress via in situ IR to determine rate constants (k) for different substituents.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What are the challenges in characterizing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate in buffers (pH 1–9) at 37°C and quantify degradation via LC-MS.

- Metabolite Identification : Use liver microsomes (human/rat) to detect phase I/II metabolites .

- Crystallography : Obtain single crystals (via slow evaporation) for X-ray diffraction to confirm solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.